Viridicatumtoxin

Chemical Stability Scaffold Optimization Antibiotic Development

Viridicatumtoxin is a rare tetracycline-like polyketide antibiotic featuring a unique geranyl-derived spirobicyclic EF ring system. This structure confers exceptional acid stability, potent anti-MRSA activity (MIC 0.5 µg/mL), and dual-target engagement: 30S ribosomal inhibition plus UPP synthase blockade (IC50 4.0 µM). It selectively kills leukemia/lymphoma cells (LC50 0.7–3.5 nM in primary CLL), unlike standard tetracyclines. An essential reference standard for antibacterial resistance, cancer target ID, and SAR-driven analog development. Procure high-purity viridicatumtoxin for reproducible, publication-grade research.

Molecular Formula C30H31NO10
Molecular Weight 565.6 g/mol
CAS No. 39277-41-3
Cat. No. B611690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViridicatumtoxin
CAS39277-41-3
SynonymsViridicatumtoxin;  SC 28762;  SC-28762;  SC28762;  Viriditoxin; 
Molecular FormulaC30H31NO10
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
InChIInChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
InChIKeyFNSQKFOXORBCCC-WBWZXODPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Viridicatumtoxin (39277-41-3): Scientific Identity and Core Characteristics


Viridicatumtoxin (CAS 39277-41-3) is a tetracycline-like polyketide antibiotic produced by several fungal species, including Penicillium viridicatum, Penicillium aethiopicum, and Aspergillus ustus [1]. The compound features a unique spirobicyclic EF ring system derived from a geranyl subunit, a structural element absent in classic tetracycline antibiotics [2]. Viridicatumtoxin exhibits potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA) [3]. It also demonstrates cytotoxic effects against various cancer cell lines and functions as a mycotoxin . The compound's mechanism of action involves inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, as well as inhibition of undecaprenyl pyrophosphate (UPP) synthase, an enzyme essential for bacterial cell wall synthesis [4].

Why Standard Tetracyclines Cannot Substitute for Viridicatumtoxin (39277-41-3) in Specialized Research


Although viridicatumtoxin shares the tetracycline pharmacophore with clinically used antibiotics like tetracycline, doxycycline, and minocycline, it possesses a fundamentally distinct molecular architecture and biological profile that preclude simple substitution. The presence of a geranyl-derived spirobicyclic EF ring system, which is absent in conventional tetracyclines, confers remarkable acid stability—a property that starkly contrasts with the acid lability of the classic tetracycline framework [1]. This structural divergence translates into a unique spectrum of antibacterial activity, characterized by exceptional potency against drug-resistant Gram-positive pathogens and a distinct target engagement profile, including preferential inhibition of undecaprenyl pyrophosphate (UPP) synthase [2]. Furthermore, viridicatumtoxin exhibits a pronounced selectivity for leukemia and lymphoma cells over solid tumor cells, a differential cytotoxic profile not observed with standard tetracyclines [3]. These differentiating characteristics necessitate the use of viridicatumtoxin itself, rather than a generic tetracycline analog, for investigations where these specific properties are central to the research question.

Viridicatumtoxin (39277-41-3): Quantitative Evidence of Differentiation from Structural Analogs


Acid Stability: Viridicatumtoxin A vs. Classic Tetracycline Framework

Viridicatumtoxin A exhibits remarkable acid stability, a property that is in stark contrast to the highly acid-labile nature of the classic tetracycline framework. Comprehensive spectroscopic and chemical analysis confirmed this differential stability profile [1].

Chemical Stability Scaffold Optimization Antibiotic Development

Antibacterial Potency Against Drug-Resistant Gram-Positive Bacteria: Viridicatumtoxin B vs. Tetracycline and Vancomycin

Viridicatumtoxin B demonstrates significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to tetracycline. It exhibits an MIC of 0.5 μg/mL against MRSA and quinolone-resistant S. aureus (QRSA), which is comparable to vancomycin but 8 to 64 times more potent than tetracycline [1].

Antibacterial Resistance MRSA MIC Determination

Cytotoxic Selectivity: Viridicatumtoxin in Leukemia/Lymphoma vs. Solid Tumor Cells

Viridicatumtoxin (VDT) exhibits a pronounced selectivity for leukemia and lymphoma cells compared to solid tumor cells. A panel screening revealed that VDT is highly cytotoxic to various leukemia and lymphoma cell lines (e.g., Jurkat, Ramos, HL60, MOLT4), with IC50 values in the low micromolar to sub-micromolar range, while showing substantially reduced activity against a panel of solid tumor cell lines (e.g., 143B, HCT116, HeLa, MCF7) [1]. This differential sensitivity is further supported by data showing potent activity against primary chronic lymphocytic leukemia (CLL) cells (LC50 = 0.7-3.5 nM) .

Cancer Therapeutics Leukemia Lymphoma Selective Cytotoxicity

Enzymatic Target Inhibition: Viridicatumtoxin vs. Spirohexaline at UPP Synthase

Viridicatumtoxin inhibits bacterial undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme for cell wall synthesis, with greater potency than the structurally related spirohexaline. The IC50 of viridicatumtoxin against UPP synthase is 4.0 µM, compared to 9.0 µM for spirohexaline [1]. Both compounds show weak inhibition of related enzymes, indicating preferential targeting of UPP synthase [2].

Enzyme Inhibition UPP Synthase Antibacterial Target SAR

Potency Against Vancomycin-Resistant Enterococci: Viridicatumtoxin Analogs vs. Oxytetracycline

Structure-activity relationship studies on the viridicatumtoxin scaffold have identified analogs with exceptional growth inhibitory activity against vancomycin-resistant Enterococci (VRE). The most potent analog exhibited an IC50 of 40 nM, which is >270-fold more potent than the commercial antibiotic oxytetracycline [1]. This demonstrates the scaffold's potential for generating highly potent derivatives against drug-resistant Gram-positive pathogens.

VRE Antibiotic Resistance IC50 Scaffold Optimization

Recommended Research and Industrial Applications for Viridicatumtoxin (39277-41-3) Based on Differentiated Evidence


Investigating Novel Mechanisms of Antibacterial Action Against Drug-Resistant Gram-Positive Pathogens

Viridicatumtoxin is ideally suited for research programs focused on overcoming antibacterial resistance in Gram-positive bacteria, particularly MRSA, QRSA, and VRE. Its potent MIC (0.5 μg/mL against MRSA) and UPP synthase inhibition (IC50 = 4.0 µM) provide a dual mechanism distinct from classic tetracyclines, enabling studies into novel target engagement and resistance circumvention strategies [1][2]. The compound's acid stability further facilitates experimental protocols that would be incompatible with standard tetracyclines [3].

Exploring Leukemia and Lymphoma Cell-Selective Cytotoxicity

The pronounced selectivity of viridicatumtoxin for leukemia and lymphoma cells over solid tumor cells makes it a valuable tool compound for investigating the molecular vulnerabilities of hematological malignancies. Its potent activity against primary CLL cells (LC50 0.7-3.5 nM) and various leukemia cell lines supports its use in target identification studies and in evaluating therapeutic strategies specific to these cancers [4].

Scaffold Optimization for Next-Generation Tetracycline Antibiotics

The unique spirobicyclic structure of viridicatumtoxin, coupled with its remarkable acid stability and potency against drug-resistant strains, positions it as a privileged scaffold for medicinal chemistry efforts. SAR studies have already demonstrated that modifications to the viridicatumtoxin core can yield analogs with dramatically enhanced potency (e.g., >270-fold increase over oxytetracycline against VRE) [5]. Procurement of viridicatumtoxin as a reference standard is essential for comparative analyses in such optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viridicatumtoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.